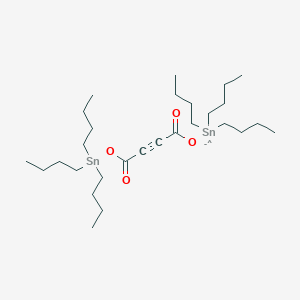

2-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photoprotection and UV Filtering

Benzophenone-3 (BP-3) , a structurally related compound, is widely utilized as a UV filter in sunscreens to protect human skin and hair from ultraviolet (UV) radiation damage. Studies have explored its metabolism, revealing the formation of various metabolites with different estrogenic and anti-androgenic activities, suggesting implications for endocrine disruption (Watanabe et al., 2015). Additionally, the environmental persistence and potential endocrine-disrupting effects of UV filters like BP-3 highlight the need for research into safer and more sustainable alternatives (Ghazipura et al., 2017).

Environmental Impact

The occurrence of benzophenone derivatives in the environment and their effects on ecosystems have been subjects of study. Research has documented the presence of these compounds in water bodies, raising concerns about their potential impacts on aquatic life and water quality. For example, studies on the removal of benzophenone-4 from water using novel adsorption materials highlight the ongoing efforts to mitigate the environmental presence of such chemicals (Zhou et al., 2018).

Material Science and Polymer Chemistry

In the realm of materials science, benzophenone derivatives are used as photoinitiators in polymerization processes. The development of alkoxyamine compounds bearing a chromophore group linked to the aminoxyl function, inspired by benzophenone structures, demonstrates their role in facilitating light-induced polymerization, offering pathways for the creation of advanced materials (Guillaneuf et al., 2010).

Safety and Hazards

This compound has several safety precautions associated with it. For example, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should be stored away from clothing/combustible materials . It should not allow contact with air and should be kept away from any possible contact with water, because of violent reaction and possible flash fire . The container should be kept tightly closed . It should not be subjected to grinding/shock/friction . It should not be breathed in as dust/fume/gas/mist/vapours/spray .

Propriétés

IUPAC Name |

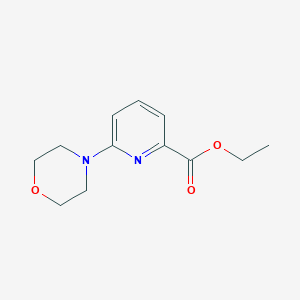

(2-methoxyphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-21-11-13-22(14-12-21)15-16-7-9-17(10-8-16)20(23)18-5-3-4-6-19(18)24-2/h3-10H,11-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPNFOSCZQTNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642957 | |

| Record name | (2-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-46-5 | |

| Record name | (2-Methoxyphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1613798.png)

![5-Chloromethyl-3-(2-chloro-5-nitro-phenyl)-[1,2,4]oxadiazole](/img/structure/B1613808.png)